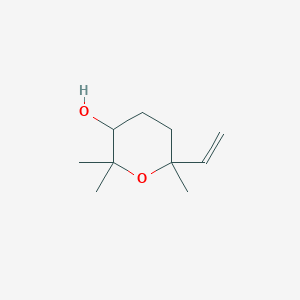

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Descripción

Linalool oxide pyranoside is a member of oxanes.

Propiedades

IUPAC Name |

6-ethenyl-2,2,6-trimethyloxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBAGTXFYWYMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864462 |

Source

|

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; floral aroma |

Source

|

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223.00 to 224.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) |

Source

|

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 (20°) |

Source

|

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14049-11-7 |

Source

|

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool oxide pyranoid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoisomers of Linalool Oxide (Pyranoid Form)

A-1-Linalool-Oxide-Stereoisomers-Guide

Abstract

This technical guide offers an in-depth exploration of the stereoisomerism of 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, a monoterpenoid commonly known as the pyranoid form of linalool oxide. As a critical component in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of its stereochemistry is paramount for researchers, scientists, and drug development professionals. This document elucidates the structural basis for its stereoisomerism, defines the four distinct stereoisomers, and presents their nomenclature. Furthermore, it details authoritative analytical protocols for their separation and identification, discusses their differential biological significance, and provides key physicochemical data. The guide is structured to deliver not only technical accuracy but also field-proven insights, grounded in authoritative references to ensure scientific integrity.

Introduction to Linalool Oxide (Pyranoid)

Linalool oxide is a naturally occurring monoterpenoid ether found in a wide variety of plants, including grapes, tea, papaya, and numerous essential oils.[1][2] It is a significant contributor to the floral, tea-like, and woody aromas of these natural products.[1][2] The molecule is derived from the enzymatic cyclization of linalool, a tertiary monoterpene alcohol.[1][3] This process can result in two primary structural forms: a five-membered ring (furanoid) and a six-membered ring (pyranoid).[1][3] This guide focuses exclusively on the pyranoid form, which possesses the systematic IUPAC name 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol .[4][5][6]

The industrial and scientific interest in linalool oxide stems from its diverse applications. It is a valued flavoring agent, a key component in fragrance compositions, and a subject of investigation for its potential biological activities, including antimicrobial and antifungal properties.[7][8][9] The biological and sensory properties of linalool oxide are often stereospecific, meaning each stereoisomer can exhibit unique characteristics.[10][11] Therefore, the ability to separate, identify, and characterize individual stereoisomers is crucial for quality control, efficacy studies, and the development of novel applications.

Elucidation of Stereoisomers

The stereochemical diversity of pyranoid linalool oxide arises from the presence of asymmetric carbon atoms, also known as chiral centers.

Identification of Chiral Centers

A detailed structural analysis of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol reveals two distinct chiral centers:

-

Carbon-3 (C3): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom, and two different carbon atoms within the pyran ring (C2 and C4). Since it is attached to four different substituents, it is a chiral center.

-

Carbon-6 (C6): This carbon is bonded to an ethenyl (vinyl) group, a methyl group, and two different atoms within the pyran ring (C5 and the ring oxygen O1). As it is also attached to four different groups, C6 is the second chiral center.

The carbon at the C2 position, which is substituted with two methyl groups, is not a chiral center.

The Four Possible Stereoisomers

According to the 2^n rule, where 'n' is the number of chiral centers, pyranoid linalool oxide can exist as 2^2 = 4 distinct stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between these isomers is critical to understanding their properties.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

-

Diastereomers: Stereoisomers that are not mirror images of each other.

Naming Conventions

To unambiguously describe each stereoisomer, two primary naming systems are employed:

-

Relative Stereochemistry (cis/trans): This convention describes the spatial orientation of the substituents at C3 and C6 relative to the pyran ring.

-

cis-isomers: The hydroxyl group at C3 and the ethenyl group at C6 are on the same side of the ring.

-

trans-isomers: The hydroxyl group at C3 and the ethenyl group at C6 are on opposite sides of the ring.

-

-

Absolute Stereochemistry (Cahn-Ingold-Prelog R/S System): This system assigns an absolute configuration (R or S) to each chiral center based on the priority of its substituents. This results in the following four stereoisomers:

The (3R, 6R) and (3S, 6S) isomers are enantiomers of each other. Likewise, the (3R, 6S) and (3S, 6R) isomers form the other enantiomeric pair. Any cis-isomer is a diastereomer of any trans-isomer.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers can be visualized to clarify their connections.

Caption: Relationships between the four stereoisomers of pyranoid linalool oxide.

Physicochemical and Spectroscopic Properties

While enantiomers share identical physical properties like boiling point and density in a non-chiral environment, diastereomers (cis vs. trans) have distinct physical properties. Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is essential for differentiating between diastereomers.

| Property | cis-Isomer | trans-Isomer | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | [4] |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 146.3 (CH), 110.6 (CH₂), 75.9 (C), 74.9 (CH), 73.4 (C), 32.5 (CH₂), 31.6 (Me), 29.5 (Me), 25.7 (CH₂), 20.8 (Me) | Data varies slightly from cis | [1] |

| GC-MS m/z (rel. intensity) | 155 (M⁺-Me, 6), 94 (76), 68 (100), 59 (67) | Similar fragmentation pattern | [1] |

Note: Specific optical rotation values distinguish between enantiomers but require experimental determination of enantiopure samples.

Stereoselective Separation and Analysis Protocols

The separation of stereoisomers is a non-trivial task that requires specialized analytical techniques. Direct chromatographic separation of all four isomers from a crude mixture is often not feasible due to co-elution.[1]

Rationale for Stereoselective Analysis

The causality behind pursuing stereoselective analysis is rooted in the differential properties of the isomers. In the fragrance industry, enantiomers can have distinct aroma profiles.[11][15] In pharmacology, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, methods that can resolve and quantify each stereoisomer are essential for ensuring product quality, safety, and efficacy.

Protocol: Chiral Gas Chromatography (GC) for Isomer Separation

Chiral GC is the gold standard for separating and quantifying volatile enantiomers like linalool oxides. The choice of a chiral stationary phase (CSP) is the critical factor that enables separation.

Objective: To separate and quantify the four stereoisomers of pyranoid linalool oxide from a purified sample matrix (e.g., essential oil fraction).

Methodology:

-

Instrumentation:

-

GC Conditions (Validated Example): [16]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp: Increase at 2 °C/min to 180 °C.

-

Final hold: 180 °C for 30 minutes.

-

-

Detector (MS):

-

Ion Source Temperature: 250 °C.

-

Mass Scan Range: 30–300 amu.

-

-

-

Sample Preparation:

-

Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

-

Filter the sample through a 0.22 µm syringe filter if particulates are present.

-

-

Analysis and Validation:

-

Inject 1 µL of the prepared sample into the GC.

-

Identification: Identify peaks by comparing their retention times and mass spectra to those of authenticated commercial standards for each of the four stereoisomers.[16] The elution order on chiral columns is specific and must be confirmed with standards.

-

Quantification: Use the peak areas from the FID or total ion chromatogram (TIC) to determine the relative percentage of each isomer. For absolute quantification, a calibration curve using certified standards is required.

-

Workflow: From Synthesis/Extraction to Isomer Resolution

A robust workflow is necessary for reliable isomer analysis. This often involves a chemical derivatization step to facilitate the chromatographic separation of diastereomers, especially when separating them from the furanoid forms.[1]

Caption: Analytical workflow for the separation and identification of linalool oxide stereoisomers.

Biological Significance and Applications

The stereochemistry of linalool oxide isomers can profoundly influence their biological activity. This is a cornerstone concept in pharmacology and toxicology, where the three-dimensional shape of a molecule dictates its interaction with biological receptors and enzymes.

-

Aroma and Fragrance: The sensory perception of the linalool oxide isomers differs. Studies on tea aroma have shown that the aroma of (S)-linalool and the corresponding (2S)-isomers of linalool oxides have a sweet, floral character, while the (2R)-isomers have different aroma profiles.[15] This stereospecificity is critical for creating authentic and desirable flavor and fragrance profiles.

-

Antimicrobial and Antifungal Activity: Linalool and its oxides are known to possess antimicrobial properties.[7][8] Research has indicated that the bioactivity of linalool oxides against certain fungi and termites can be stereostructure-dependent.[7][10] For instance, one study found that racemic mixtures of cis- and trans-linalool oxide showed potent activity against fungi like Penicillium citrinum, but the activity decreased in isolated pure enantiomers, suggesting potential synergistic effects.[7]

-

Implications for Drug Development: The principle of stereospecific bioactivity is fundamental to drug development. As chiral building blocks, the individual isomers of linalool oxide can be used in the synthesis of more complex bioactive natural products.[2] Understanding which stereoisomer provides the desired therapeutic effect without off-target effects is a critical step in the drug discovery pipeline.

Conclusion

The pyranoid form of linalool oxide is not a single entity but a family of four distinct stereoisomers. The cis/trans diastereomers and their respective enantiomers exhibit unique properties that are of significant interest to researchers in natural products, food science, and drug discovery. The ability to control, separate, and analyze these isomers using advanced techniques like chiral gas chromatography is essential for harnessing their full potential. This guide provides the foundational knowledge and technical protocols necessary for professionals to confidently navigate the complexities of linalool oxide stereochemistry, ensuring scientific rigor and fostering innovation in their respective fields.

References

-

Bari, E., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1247-1257. [Link]

-

National Institute of Standards and Technology (NIST). Linalool oxide (pyranoid) trans. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). Linalol oxide pyranoid A. NIST Chemistry WebBook. [Link]

-

Semantic Scholar. Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities. [Link]

-

National Institute of Standards and Technology (NIST). Linalool oxide II (pyran). NIST Chemistry WebBook. [Link]

-

Satoh, T., et al. (Year not available). Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. ResearchGate. [Link]

-

National Institute of Standards and Technology (NIST). (3R,6R)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. NIST Chemistry WebBook. [Link]

-

Wang, D., et al. (1994). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Bioscience, Biotechnology, and Biochemistry, 58(11), 2050-2053. [Link]

-

Bari, E., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. ResearchGate. [Link]

-

Demirci, F., & Demirci, B. (2010). Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities. Records of Natural Products, 4(4), 181-193. [Link]

-

National Institute of Standards and Technology (NIST). trans-Linalool oxide (furanoid). NIST Chemistry WebBook. [Link]

-

ResearchGate. Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers. [Link]

-

PubChem. Linalool oxide, cis-. [Link]

-

Mu, B., et al. (2024). Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong”. National Center for Biotechnology Information. [Link]

-

Sonstrom, R. E., et al. (2023). Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. ResearchGate. [Link]

- Google Patents. US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.

-

National Institute of Standards and Technology (NIST). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. [Link]

-

Bari, E., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. [Link]

-

National Institute of Standards and Technology (NIST). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-. NIST Chemistry WebBook. [Link]

-

Kamatou, G. P. P., & Viljoen, A. M. (2019). Linalool – a Review of a Biologically Active Compound of Commercial Importance. Natural Product Communications, 14(11). [Link]

- Google Patents. EP1205544A2 - Process for the production of linalool oxide or of linalool oxide containing mixtures.

-

National Institute of Standards and Technology (NIST). (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. NIST Chemistry WebBook. [Link]

-

PubChem. Linalool oxide pyranoid, (+-)-. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Linalool oxide II (pyran) [webbook.nist.gov]

- 5. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 6. EP1205544A2 - Process for the production of linalool oxide or of linalool oxide containing mixtures - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Linalool oxide pyranoid, (+-)- | C10H18O2 | CID 26396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [PDF] Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 11. acgpubs.org [acgpubs.org]

- 12. (3R,6R)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol [webbook.nist.gov]

- 13. Linalool oxide (pyranoid) trans [webbook.nist.gov]

- 14. (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol [webbook.nist.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of pyranoid linalool oxide.

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyranoid Linalool Oxide

This guide offers a comprehensive technical overview of pyranoid linalool oxide, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core physicochemical properties, stereoisomerism, synthesis and isolation protocols, analytical characterization, stability, and biological context.

Introduction: Understanding Pyranoid Linalool Oxide

Linalool oxide is a naturally occurring monoterpenoid, an oxygenated derivative of the widely known tertiary alcohol, linalool. It is a significant component of many essential oils, contributing to their distinct floral, earthy, and tea-like aromas.[1][2][3] Linalool oxide exists in two primary structural forms based on its cyclic ether structure: a five-membered ring (furanoid) and a six-membered ring (pyranoid).[3] Each of these can exist as cis and trans diastereomers, leading to a variety of stereoisomers found in nature.[3][4]

While the acid-catalyzed cyclization of linalool typically favors the formation of the furanoid isomers in an approximate 80:20 ratio, the pyranoid form possesses unique organoleptic and potentially distinct biological properties that make its study and isolation a key objective for chemists and pharmacologists.[4][5] This document focuses specifically on the pyranoid isomers of linalool oxide, providing a detailed exploration of their chemical and physical nature.

Section 1: Physicochemical Properties

Pyranoid linalool oxide is a colorless to pale yellow liquid with a characteristic floral aroma.[6][7] Its physical properties are critical for its handling, formulation, and analysis. The following table summarizes its key physicochemical data, compiled from authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [6][8][9][10] |

| Molecular Weight | 170.25 g/mol | [6][8][9] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 188 - 224 °C | [6][9][11] |

| Specific Gravity | ~0.991 - 0.996 @ 20°C | [7] |

| Refractive Index | ~1.472 - 1.482 @ 20°C | [7] |

| Flash Point | ~60 - 77 °C | [7][9][11] |

| LogP (Octanol/Water) | 1.4 - 1.7 | [6][9] |

| IUPAC Name | 6-ethenyl-2,2,6-trimethyloxan-3-ol | [6] |

Section 2: Chemical Structure and Stereoisomerism

The pyranoid form of linalool oxide features a tetrahydropyran ring. The structure contains multiple chiral centers, leading to the existence of different stereoisomers. The IUPAC name, (3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol, specifies one of the trans isomers.[8] Understanding the precise spatial arrangement is paramount, as stereochemistry often dictates biological activity.[12]

Caption: Chemical structure of pyranoid linalool oxide with IUPAC numbering.

Section 3: Synthesis and Isolation

The synthesis of linalool oxides from linalool is a well-established process, though achieving high selectivity for the pyranoid isomer is a significant challenge.[5] The standard method involves epoxidation of linalool followed by an acid-catalyzed intramolecular cyclization.[4][13]

This reaction typically yields a mixture of furanoid and pyranoid oxides, with the five-membered furanoid ring being the kinetically favored product.[5][14] The isolation of the pyranoid form requires a subsequent, selective chemical derivatization step that exploits the different steric environments of the hydroxyl groups.[4][5] The secondary alcohol of the pyranoid isomers is more sterically accessible than the tertiary alcohol of the furanoid isomers.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Linalool oxide pyranoid, (+-)- | C10H18O2 | CID 26396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. linalool oxide (pyranoid), 14049-11-7 [thegoodscentscompany.com]

- 8. Linalool oxide pyranoid, trans-(+)- | C10H18O2 | CID 6428300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ScenTree - Linalool oxide (CAS N° 1365-19-1) [scentree.co]

- 10. trans-Linalool oxide (pyranoid) [webbook.nist.gov]

- 11. (Z)-linalool oxide (pyranoid), 14009-71-3 [thegoodscentscompany.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Natural Occurrence and Analysis of Linalool Oxide (Pyranoid Form) in Essential Oils: A Technical Guide

This guide provides an in-depth exploration of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol, a significant aromatic compound found in a variety of essential oils. Commonly known as the pyranoid form of linalool oxide, this monoterpenoid is a key contributor to the fragrance and flavor profiles of many botanicals. This document will delve into its biosynthesis, natural distribution, and the analytical methodologies requisite for its accurate identification and quantification, tailored for researchers, scientists, and professionals in the fields of natural products chemistry and drug development.

Introduction to 6-Ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol (Linalool Oxide)

6-Ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol is a cyclic monoterpenoid ether derived from the tertiary monoterpene alcohol, linalool.[1] Its chemical structure is characterized by a tetrahydropyran ring, and it exists as four main stereoisomers: cis- and trans-pyranoid forms, each with their respective enantiomers.[1] These isomers possess distinct organoleptic properties, contributing to a range of scents from fresh, sweet, and floral to earthy and black tea notes.[2] Beyond its aromatic significance, linalool oxide is also investigated for its potential biological activities. The presence and relative abundance of these isomers are crucial for the quality and authenticity of essential oils utilized in the flavor, fragrance, and pharmaceutical industries.[1]

Biosynthesis: From Geranyl Diphosphate to Linalool Oxide

The formation of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol in plants is an enzymatic process that begins with the universal precursor for monoterpenes, geranyl diphosphate (GPP). The biosynthesis can be outlined in two major stages:

-

Formation of Linalool: The enzyme linalool synthase, a type of terpene synthase, catalyzes the isomerization and cyclization of GPP to form the acyclic monoterpenol, linalool.[1]

-

Cyclization to Linalool Oxide: Subsequently, linalool undergoes an intramolecular cyclization to form the pyranoid ring structure. This transformation is primarily mediated by cytochrome P450 monooxygenases.[1] The enzyme facilitates the epoxidation of the 6,7-double bond of linalool, which is followed by a stereospecific intramolecular cyclization to yield the cis- and trans-pyranoid diastereomers of linalool oxide.

Caption: Biosynthetic pathway of pyranoid linalool oxide from GPP.

Natural Distribution in Essential Oils

6-Ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol is a constituent of numerous essential oils, where its concentration can vary significantly based on the plant species, geographical origin, and distillation process. The table below summarizes some of the essential oils in which this compound has been identified.

| Essential Oil Source | Botanical Name | Reported Presence |

| Lavender | Lavandula angustifolia | Frequently reported as a key aromatic component.[1][3] |

| Rosewood | Aniba rosaeodora | A significant contributor to the characteristic aroma.[1] |

| Tansy | Tanacetum vulgare | Has been reported in the chemical composition.[4] |

| Hinoki Cypress | Chamaecyparis obtusa | Identified as a volatile component.[4] |

| Basil | Ocimum basilicum | (R)-linalool, its precursor, is a major constituent.[5] |

| Coriander | Coriandrum sativum | (S)-linalool, its precursor, is a major constituent.[5] |

Analytical Methodologies for Identification and Quantification

The accurate analysis of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol in the complex matrix of essential oils requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of this volatile compound.[1][3][6] For the separation of its stereoisomers, chiral GC-MS is essential.[1][7]

Caption: General analytical workflow for linalool oxide analysis.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol in an essential oil sample.

Materials:

-

Essential oil sample

-

Hexane or ethanol (analytical grade)

-

Internal standard (e.g., n-alkane solution)

-

Autosampler vials with inserts

-

Micropipettes

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the essential oil by diluting it in the chosen solvent to a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of an authentic reference standard of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol.

-

Add a known concentration of an internal standard to both the sample and calibration solutions.

-

-

GC-MS Parameters (Typical):

-

Injector: Split/splitless, 250 °C, split ratio 1:50.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

MS Ion Source: 230 °C.

-

MS Quadrupole: 150 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol by comparing its retention time and mass spectrum with the reference standard and a mass spectral library (e.g., NIST, Wiley).

-

Quantify the compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

-

Chiral GC-MS for Stereoisomer Separation

For the separation of the cis and trans isomers and their respective enantiomers, a chiral stationary phase is required.[1]

Instrumentation:

Procedure:

-

The sample preparation and GC-MS parameters are similar to the standard analysis, but the oven temperature program is often slower and more gradual to achieve baseline separation of the isomers.

-

Identification of the specific stereoisomers is achieved by comparing their retention times with those of authentic chiral standards.

Spectroscopic Data

The mass spectrum of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol obtained by electron ionization (EI) is a key tool for its identification. The fragmentation pattern will show characteristic ions resulting from the loss of functional groups from the parent molecule. While detailed fragmentation analysis is beyond the scope of this guide, the NIST Chemistry WebBook provides reference mass spectra for this compound.[8][9]

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For instance, 1H and 13C NMR data can be used to confirm the connectivity and stereochemistry of the molecule.[10]

Applications in Industry

The distinct aroma profile of 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol makes it a valuable ingredient in the fragrance and flavor industries.[2][11] It is used to impart fresh, floral, and earthy notes to perfumes, cosmetics, and food products. Its presence in essential oils also contributes to their overall sensory experience and potential therapeutic properties.

References

- Natural occurrence of linalool oxide isomers in essential oils - Benchchem.

- Linalool Oxide - Fr

- Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities - ACG Public

- Linalool Oxide | PerfumersWorld.

- Linalool Oxide Aroma Chemical CAS# 1365-19-1 - Scent.vn.

-

Linalool - Wikipedia. [Link]

-

Linalool oxide pyranoid, (+-)- | C10H18O2 | CID 26396 - PubChem. [Link]

-

Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method - Journal of Chemical Education. [Link]

-

Gas chromatographic technologies for the analysis of essential oils - ScienceDirect. [Link]

-

Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities - Semantic Scholar. [Link]

-

(E)-linalool oxide(6) acetate, 56752-50-2 - The Good Scents Company. [Link]

-

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- - NIST Chemistry WebBook. [Link]

-

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans- - NIST Chemistry WebBook. [Link]

-

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- - NIST Chemistry WebBook. [Link]

-

Improved analytical method for estimation of essential oil in drug ointment through rapid static chromatography headspace for qu - SciSpace. [Link]

-

linalool oxide (pyranoid), 14049-11-7 - The Good Scents Company. [Link]

-

(3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol - NIST Chemistry WebBook. [Link]

-

(Z)-linalool oxide (pyranoid), 14009-71-3 - The Good Scents Company. [Link]

-

The Pherobase NMR: cis-Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fraterworks.com [fraterworks.com]

- 3. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]

- 4. Linalool oxide pyranoid, (+-)- | C10H18O2 | CID 26396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Linalool - Wikipedia [en.wikipedia.org]

- 6. essentialoilsforhealing.com [essentialoilsforhealing.com]

- 7. acgpubs.org [acgpubs.org]

- 8. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 9. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 10. The Pherobase NMR: cis-Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol|cis-pyranoid linalool oxide|C10H18O2 [pherobase.com]

- 11. scent.vn [scent.vn]

Biosynthesis of linalool oxide from linalool in plants.

An In-depth Technical Guide to the Biosynthesis of Linalool Oxides from Linalool in Plants

Authored by Gemini, Senior Application Scientist

Abstract

Linalool, a ubiquitous acyclic monoterpene alcohol, is a pivotal precursor in the metabolic networks of numerous plant species, contributing significantly to their aroma profiles and ecological interactions. Its oxidation leads to the formation of a diverse array of derivatives, most notably the cyclic furanoid and pyranoid linalool oxides. These oxides possess unique organoleptic properties and biological activities, making their biosynthetic pathways a subject of intense scientific scrutiny for applications in flavors, fragrances, and pharmaceuticals. This technical guide provides a comprehensive exploration of the core biosynthetic routes from linalool to its various oxides in plants. We will delve into the enzymatic mechanisms, focusing on the central role of cytochrome P450 monooxygenases, dissect key intermediates, and present relevant quantitative data. Detailed experimental protocols for the characterization of these biotransformations are provided, alongside graphical representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Linalool as a Metabolic Hub

Linalool (3,7-dimethylocta-1,6-dien-3-ol) is synthesized in plants from the universal monoterpene precursor, geranyl pyrophosphate (GPP), through the action of linalool synthase (LIS), a type of terpene synthase (TPS).[1][2] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, both of which are widespread in nature and contribute distinct aromatic notes.[3] Beyond its role as a primary volatile organic compound (VOC) in floral scents, linalool is a critical metabolic branch point.[3] Plants further metabolize linalool into a complex mixture of oxygenated derivatives, thereby diversifying its functional properties, from attracting pollinators to defending against pests.[4][5]

The primary oxidation products are the linalool oxides, which include two main structural isomers: the five-membered ring furanoid oxides and the six-membered ring pyranoid oxides, each existing as cis and trans diastereomers.[6] The biosynthesis of these compounds in plants is a sophisticated enzymatic cascade, primarily orchestrated by a versatile class of enzymes: the cytochrome P450 monooxygenases.

Core Biosynthetic Pathways

The conversion of linalool to its various oxidized forms in plants proceeds via two predominant and distinct pathways. The specific route and resulting product profile are dependent on the plant species, the specific enzymes expressed, and the stereochemistry of the linalool precursor.

Pathway I: Cytochrome P450-Mediated 8-Hydroxylation Cascade

This multi-step oxidative pathway is a major route for linalool metabolism in many plants, including the model organism Arabidopsis thaliana and economically important species like tea (Camellia sinensis) and grape (Vitis vinifera).[3][7][8] This cascade does not directly produce the classic furanoid and pyranoid linalool oxides but rather a series of hydroxylated and carboxylated derivatives, some of which are also referred to as linalool oxides in a broader sense (e.g., lilac compounds).

The key steps are:

-

C8-Hydroxylation: The cascade is initiated by cytochrome P450 (CYP) monooxygenases, which catalyze the hydroxylation of linalool at the C8 position to form 8-hydroxylinalool.[3][8] This is often the rate-limiting step and a critical divergence point in linalool metabolism.[3]

-

Further Oxidation: The 8-hydroxylinalool intermediate can undergo subsequent oxidation steps, also catalyzed by CYPs. This can lead to the formation of 8-oxolinalool and ultimately 8-carboxyl-linalool (8-COOH-linalool).[5][7]

-

Formation of Lilac Compounds: In some plants like Arabidopsis, 8-oxolinalool can be further converted into cyclic derivatives known as lilac aldehydes and lilac alcohols, which are volatile contributors to floral scent.[4][5][8]

This pathway is crucial for producing both volatile and non-volatile soluble derivatives, which can be conjugated to sugars and stored within plant tissues.[5][9]

Pathway II: Epoxidation and Intramolecular Cyclization

This pathway represents the most direct route to the formation of the characteristic five-membered (furanoid) and six-membered (pyranoid) linalool oxides.[10][11] While highly efficient in microbial systems, this mechanism is also utilized by plants.[1][3]

The process involves two key steps:

-

Epoxidation: An oxygen atom is inserted across the 6,7-double bond of linalool, forming the unstable intermediate 6,7-epoxylinalool.[8][12] This reaction can be catalyzed by specific cytochrome P450 enzymes.[12]

-

Intramolecular Cyclization: The highly reactive 6,7-epoxylinalool spontaneously or enzymatically undergoes intramolecular cyclization.[10][11] The nature of this cyclization determines the final ring structure: attack of the C3-hydroxyl group on the C6 of the epoxide yields the five-membered furanoid ring, while attack on the C7 yields the six-membered pyranoid ring.[3][12]

The following diagram illustrates these two divergent biosynthetic pathways originating from linalool.

Caption: Fig. 1: Divergent Biosynthetic Pathways of Linalool Oxidation in Plants.

Key Enzymes: The Cytochrome P450 Superfamily

Cytochrome P450 monooxygenases (CYPs) are heme-thiolate proteins that are central to the oxidative metabolism of a vast array of compounds in plants, including terpenoids.[7] In the context of linalool oxidation, members of the CYP76 family have been identified as major players.[4][7][8] These enzymes are typically located in the endoplasmic reticulum, which facilitates the processing of linalool synthesized in other cellular compartments like the plastids.[8]

A remarkable feature of these enzymes is their multifunctionality and pleiotropy. For instance, CYP76C1 in Arabidopsis is a multifunctional enzyme that catalyzes a cascade of oxidation reactions on linalool and its derivatives.[4][5] It can act on both (R)- and (S)-linalool and is responsible for producing 8-hydroxylinalool, 8-oxolinalool, and 8-COOH-linalool, as well as lilac compounds.[5][13]

The table below summarizes key characterized CYPs involved in linalool metabolism.

| Enzyme | Plant Source | Substrate(s) | Major Product(s) | Reference(s) |

| CYP76C1 | Arabidopsis thaliana | (R)- & (S)-Linalool | 8-hydroxylinalool, 8-oxolinalool, 8-COOH-linalool, Lilac aldehydes/alcohols | [4][5] |

| CYP76C3 | Arabidopsis thaliana | (R)- & (S)-Linalool | Oxygenated linalool derivatives | [9] |

| CYP71B31 | Arabidopsis thaliana | (R)- & (S)-Linalool | Hydroxylated/epoxidized products | [9] |

| CYP76F14 | Vitis vinifera (Grape) | Linalool | Various terpene compounds | [7] |

| CsCYP76B1 | Camellia sinensis (Tea) | Linalool | (E)- & (Z)-8-hydroxylinalool | [8] |

| CsCYP76T1 | Camellia sinensis (Tea) | Linalool | (E)- & (Z)-8-hydroxylinalool | [8] |

Experimental Methodologies & Protocols

The characterization of linalool biosynthetic pathways requires a multi-faceted approach, combining molecular biology, biochemistry, and analytical chemistry. A typical workflow involves identifying candidate genes, functionally characterizing the encoded enzymes, and analyzing the resulting products.

The following diagram outlines a standard experimental workflow.

Caption: Fig. 2: Experimental Workflow for Characterizing Linalool-Oxidizing Enzymes.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate CYP

This protocol describes the functional characterization of a candidate linalool-oxidizing CYP enzyme using a yeast expression system. This is a robust method to confirm enzyme function in a controlled environment, free from the complex metabolic background of the native plant.

I. Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate CYP gene from plant cDNA. Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis thaliana cytochrome P450 reductase (ATR1) to ensure sufficient electron supply for CYP activity, with the expression vector.

-

Microsome Preparation: Grow the transformed yeast culture in selective media with glucose, then transfer to galactose-containing media to induce protein expression. Harvest the cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction (containing the endoplasmic reticulum where CYPs are located) by differential centrifugation. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

II. In Vitro Enzyme Assay

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Yeast microsomes containing the recombinant CYP

-

Substrate: (R)-, (S)-, or racemic linalool (typically added from a stock solution in a solvent like acetone or methanol to a final concentration of 50-200 µM).

-

NADPH regenerating system (or a saturating concentration of NADPH).

-

Causality Check: NADPH is the essential cofactor that provides the reducing equivalents for the P450 catalytic cycle. A reaction without NADPH serves as a crucial negative control to ensure observed product formation is enzymatic and not due to autoxidation or background activity.[14]

-

-

Incubation: Initiate the reaction by adding NADPH. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate or pentane. Vortex vigorously to extract the lipophilic products. Centrifuge to separate the phases.

-

Analysis: Carefully transfer the upper organic layer to a new vial for analysis.[3]

III. Product Identification by GC-MS

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used for separating monoterpenoids.[15]

-

Method: Inject a small volume (e.g., 1 µL) of the organic extract. Use a temperature program that effectively separates linalool from its more polar oxidized products.

-

Identification: Identify the products by comparing their retention times and mass fragmentation patterns with those of authentic chemical standards of 8-hydroxylinalool and various furanoid/pyranoid linalool oxide isomers.[3] Quantification can be performed using a calibration curve of the standards.

Conclusion

The biosynthesis of linalool oxides from linalool in plants is a testament to the metabolic versatility and evolutionary sophistication of plant secondary metabolism. The pathways are predominantly governed by the cytochrome P450 superfamily, which catalyzes a cascade of oxidative reactions to produce a diverse suite of volatile and non-volatile compounds. The 8-hydroxylation cascade and the epoxidation-cyclization route represent two distinct strategies to modify the functional properties of linalool, impacting everything from floral scent to herbivore defense. A thorough understanding of these pathways, the enzymes involved, and their regulation is paramount for applications in metabolic engineering to enhance desirable flavor and fragrance profiles in crops and for the biotechnological production of high-value natural compounds. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this fascinating metabolic network.

References

- The Biosynthesis of Linalool Oxide: A Technical Guide - Benchchem. (URL: )

- Auldridge, M. E., & Croteau, R. (2007).

- Boachon, B., et al. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. PMC - NIH. (URL: )

- Ginglinger, D., et al. (2013). Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers. The Plant Cell | Oxford Academic. (URL: )

- Boachon, B., et al. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. PubMed. (URL: )

- Topic: Discovery and Isolation of Linalool Oxide from Novel Plant Sources - Benchchem. (URL: )

- Linalool metabolism by Arabidopsis thaliana cytochromes P450...

- An In-depth Technical Guide to the Olfactory Properties of Linalool Oxide Stereoisomers - Benchchem. (URL: )

-

Wang, J., et al. (2022). Cytochrome P450 CYP76F14 Mediates the Conversion of Its Substrate Linalool in Table Grape Berries. MDPI. (URL: [Link])

- An In-depth Technical Guide on the Biosynthetic Pathways of (R)-linalool and (S) - Benchchem. (URL: )

-

Zhou, Y., et al. (2023). Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica 'Hainan dayezhong'. PMC - NIH. (URL: [Link])

-

Wang, D., & Ando, K. (1993). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Journal of the Agricultural Chemical Society of Japan. (URL: [Link])

-

Boachon, B., et al. (2015). (PDF) CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. ResearchGate. (URL: [Link])

-

Boachon, B., et al. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. The Plant Cell | Oxford Academic. (URL: [Link])

-

Auldridge, M. E., & Croteau, R. (2007). Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: Indication of biological epoxidation. Semantic Scholar. (URL: [Link])

-

Matich, A. J., et al. (2009). (PDF) The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species. ResearchGate. (URL: [Link])

-

G. Vidari, et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. (URL: [Link])

-

G. Vidari, et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules. (URL: [Link])

-

Luan, F., et al. (2005). Metabolism of linalool and substrate analogs in grape berry mesocarp of Vitis vinifera L. cv. Morio Muscat: Demonstration of stereoselective oxygenation and glycosylation. ResearchGate. (URL: [Link])

- Application Notes and Protocols for the Enzymatic Production of Natural Linalool Oxide - Benchchem. (URL: )

-

Sasaki, K., et al. (2016). Effect of light exposure on linalool biosynthesis and accumulation in grape berries. PubMed. (URL: [Link])

- Application Notes and Protocols for the Enzymatic Synthesis of Linalool Oxide

-

Han, Y., et al. (2022). Insights into the Cytochrome P450 Monooxygenase Superfamily in Osmanthus fragrans and the Role of OfCYP142 in Linalool Synthesis. NIH. (URL: [Link])

-

Zhang, C., et al. (2022). Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening. PMC - NIH. (URL: [Link])

- Gatfield, I., et al. (2004). Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.

-

Lavi, N., et al. (2002). Linalool and linalool oxide production in transgenic carnation flowers expressing the Clarkia breweri linalool synthase gene. ResearchGate. (URL: [Link])

-

Aubourg, S., et al. (2002). Structure and evolution of linalool synthase. PubMed - NIH. (URL: [Link])

- Natural occurrence of linalool oxide isomers in essential oils - Benchchem. (URL: )

-

Ilc, T., et al. (2016). Linalool derivatives in grapes and wines (A) and estimated flux of... ResearchGate. (URL: [Link])

- Gatfield, I., et al. (2002). Process for the production of linalool oxide or of linalool oxide containing mixtures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure and evolution of linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Spectroscopic Data Interpretation of Linalool Oxide Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool oxides, cyclic ethers derived from the naturally occurring monoterpenoid linalool, are prevalent in numerous essential oils and play a significant role in the fragrance, flavor, and pharmaceutical industries. These compounds exist as four primary diastereomers: cis- and trans-furanoid isomers (five-membered ring) and cis- and trans-pyranoid isomers (six-membered ring). The specific isomeric form profoundly influences the sensory properties and biological activity of the molecule, making their accurate and unambiguous identification a critical aspect of quality control, natural product chemistry, and drug development. This in-depth technical guide provides a comprehensive overview of the interpretation of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the confident structural elucidation of the four principal linalool oxide isomers.

The Structural Landscape of Linalool Oxide Isomers

The structural diversity of linalool oxides arises from the intramolecular cyclization of linalool. This process can result in the formation of either a five-membered tetrahydrofuran ring or a six-membered tetrahydropyran ring. Furthermore, the relative stereochemistry at the newly formed chiral centers gives rise to cis and trans diastereomers for both the furanoid and pyranoid forms.[1][2] The accurate differentiation of these isomers is often challenging due to their similar physical properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is the most powerful tool for the unambiguous structural determination of linalool oxide isomers. The chemical environment of each proton and carbon atom is unique to each isomer, resulting in distinct chemical shifts and coupling constants.

¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the four primary linalool oxide isomers, recorded in CDCl₃. These values are essential for the initial identification and comparison of the isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Linalool Oxide Isomers in CDCl₃ [3]

| Proton | cis-Furanoid | trans-Furanoid | cis-Pyranoid | trans-Pyranoid |

| H-2 | 4.03 (dd, J = 8.8, 6.8 Hz) | 3.86 (dd, J = 8.4, 6.8 Hz) | 3.45 (m) | 3.43 (m) |

| H-3a | 1.95 (m) | 1.85 (m) | 1.65 (m) | 1.70 (m) |

| H-3b | 1.80 (m) | 1.70 (m) | 1.50 (m) | 1.55 (m) |

| H-4a | 1.88 (m) | 1.90 (m) | 1.75 (m) | 1.80 (m) |

| H-4b | 1.75 (m) | 1.78 (m) | 1.60 (m) | 1.65 (m) |

| H-7 | 5.90 (dd, J = 17.2, 10.8 Hz) | 5.92 (dd, J = 17.2, 10.8 Hz) | 5.95 (dd, J = 17.6, 10.8 Hz) | 5.97 (dd, J = 17.8, 11.1 Hz) |

| H-8a | 5.18 (dd, J = 17.2, 1.2 Hz) | 5.20 (dd, J = 17.2, 1.2 Hz) | 5.15 (dd, J = 17.6, 1.2 Hz) | 4.99 (d, J = 17.8 Hz) |

| H-8b | 5.05 (dd, J = 10.8, 1.2 Hz) | 5.07 (dd, J = 10.8, 1.2 Hz) | 5.02 (dd, J = 10.8, 1.2 Hz) | 4.98 (d, J = 11.1 Hz) |

| H-9 | 1.15 (s) | 1.18 (s) | 1.20 (s) | 1.25 (s) |

| H-10 | 1.30 (s) | 1.28 (s) | 1.12 (s) | 1.17 (s) |

| OH | 1.55 (br s) | 1.60 (br s) | 1.85 (br s) | 1.90 (br s) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Linalool Oxide Isomers in CDCl₃ [3]

| Carbon | cis-Furanoid | trans-Furanoid | cis-Pyranoid | trans-Pyranoid |

| C-1 | 84.1 | 84.5 | 73.5 | 73.4 |

| C-2 | 86.2 | 86.8 | 75.2 | 74.9 |

| C-3 | 35.1 | 35.5 | 32.8 | 32.5 |

| C-4 | 27.5 | 27.8 | 26.0 | 25.7 |

| C-5 | 70.8 | 71.2 | 76.1 | 75.9 |

| C-6 | 144.8 | 144.5 | 146.5 | 146.3 |

| C-7 | 112.1 | 112.3 | 110.5 | 110.6 |

| C-8 | 24.8 | 25.1 | 29.8 | 29.5 |

| C-9 | 25.9 | 26.2 | 31.8 | 31.6 |

| C-10 | 28.1 | 28.4 | 21.0 | 20.8 |

2D NMR Spectroscopy for Unambiguous Structure Determination

While 1D NMR provides valuable fingerprint information, overlapping signals can sometimes lead to ambiguity. 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for the definitive structural elucidation of linalool oxide isomers.[3]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the molecule. This is particularly useful for establishing the spin systems within the furanoid or pyranoid ring and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This long-range correlation is vital for piecing together the molecular skeleton by connecting different spin systems and confirming the positions of quaternary carbons.

The logical workflow for 2D NMR data interpretation is a systematic process of connecting the spectroscopic information to the molecular structure.

Mass Spectrometry (MS): Differentiating Isomers by Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like linalool oxides. While all four isomers have the same molecular weight (170.25 g/mol ), their fragmentation patterns under electron ionization (EI) can be used for differentiation, particularly between the furanoid and pyranoid ring systems.[4]

Key Diagnostic Fragments

The mass spectra of all isomers are often characterized by a base peak at m/z 59, which corresponds to the [C₃H₇O]⁺ ion formed from the cleavage of the isopropanol side chain. However, the relative abundance of other fragments can be diagnostic:

-

Furanoid Isomers (cis and trans): These isomers typically show a prominent fragment at m/z 94 .[5] This ion is thought to arise from a characteristic fragmentation pathway of the tetrahydrofuran ring.

-

Pyranoid Isomers (cis and trans): The pyranoid isomers generally exhibit more significant fragments at m/z 81, 93, and 126 compared to their furanoid counterparts.[5]

Table 3: Key Diagnostic Mass Spectral Fragments (EI-MS) of Linalool Oxide Isomers

| m/z | Proposed Fragment | Furanoid Isomers | Pyranoid Isomers |

| 59 | [C₃H₇O]⁺ | High Abundance (often base peak) | High Abundance (often base peak) |

| 94 | [C₆H₁₀O]⁺ | Prominent | Low Abundance |

| 81 | [C₆H₉]⁺ | Low Abundance | Significant |

| 93 | [C₇H₉]⁺ | Low Abundance | Significant |

| 126 | [C₈H₁₄O]⁺ | Low Abundance | Significant |

| 155 | [M - CH₃]⁺ | Present | Present |

The following diagram illustrates a simplified workflow for the initial differentiation of linalool oxide isomers using GC-MS data.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Structures

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For linalool oxide isomers, the key absorptions are related to the hydroxyl group, the vinyl group, and the C-O-C stretch of the cyclic ether.

Table 4: Characteristic IR Absorption Frequencies for Linalool Oxide Isomers

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration |

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching |

| C-H (sp³) | 3000-2850 | Stretching |

| C-H (sp²) | 3100-3000 | Stretching |

| C=C (vinyl) | 1645 | Stretching |

| C-O-C (ether) | 1150-1050 | Stretching |

| C-O (alcohol) | 1100-1000 | Stretching |

While the IR spectra of the four isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly in the C-O-C stretching region, may be observed due to the different ring sizes and stereochemistry. The furanoid (five-membered ring) and pyranoid (six-membered ring) structures will influence the exact position and shape of the C-O-C stretching band.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Sample Purity: Ensure the linalool oxide isomer is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved by column chromatography or preparative GC.[1]

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

GC-MS Analysis Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the linalool oxide isomer or essential oil in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Injector: Split/splitless injector, typically at 250 °C.

-

Oven Program: A temperature gradient is employed to ensure good separation. A typical program might start at 60 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to 240 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: Typically 230 °C.

-

Transfer Line Temperature: Typically 280 °C.

-

Conclusion

The structural elucidation of linalool oxide isomers is a multifaceted process that relies on the synergistic application of various spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D experiments like COSY, HSQC, and HMBC, provides the most definitive structural information. Mass spectrometry offers a rapid and sensitive method for distinguishing between furanoid and pyranoid ring systems based on their characteristic fragmentation patterns. Infrared spectroscopy complements these techniques by confirming the presence of key functional groups. By carefully analyzing and integrating the data from these methods, researchers can confidently identify and differentiate the four primary linalool oxide isomers, a crucial step in understanding their contribution to the chemical and biological properties of natural products and in the development of new applications.

References

-

Sgorbini, B., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1240-1250. [Link]

-

Matich, A. J., et al. (2010). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit (Actinidia) species. Chirality, 22(2), 188-196. [Link]

-

Wang, D., et al. (1994). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Bioscience, Biotechnology, and Biochemistry, 58(11), 2050-2053. [Link]

-

Correddu, D., et al. (2022). Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives. Frontiers in Bioengineering and Biotechnology, 10, 1036128. [Link]

-

PubChem. (n.d.). Linalool. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). trans-Linalool oxide (furanoid). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). Linalool oxide (isomer I). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). trans-Linalool oxide (pyranoid). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). trans-Linalool oxide (furanoid). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). cis-Linalool oxide (pyranoid). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Keeling, G. P., et al. (2022). Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine. Bioconjugate Chemistry, 33(5), 763-776. [Link]

-

Li, H., et al. (2021). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Journal of Ethnopharmacology, 280, 114479. [Link]

-

Wang, Y., et al. (2025). N-Heterocyclic carbene-catalyzed asymmetric synthesis of bis-ferrocene derivatives bearing two stereogenic planes. Chemical Science, 16(45), 13578-13584. [Link]

-

NIST. (n.d.). Linalool oxide. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar (Honors Project, Seattle Pacific University). [Link]

-

NIST. (n.d.). trans-Linalool oxide (furanoid). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Cox, J. M., et al. (2015). Fluorescently Labeled Risedronate and Related Analogues: “Magic Linker” Synthesis. Bioconjugate Chemistry, 26(12), 2517-2525. [Link]

-

NIST. (n.d.). trans-Linalool oxide (pyranoid). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Sgorbini, B., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1240-1250. [Link]

-

PubChem. (n.d.). Linalool, oxide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Linalool oxide, cis-. National Center for Biotechnology Information. [Link]

-

Cox, J. M., et al. (2008). Fluorescently Labeled Risedronate and Related Analogues: “Magic Linker” Synthesis. Bioconjugate Chemistry, 19(12), 2517-2525. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

PubChem. (n.d.). Linalool oxide pyranoid, (+-)-. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2025). MS fragmentation mechanism of linalool. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Abd El-Kareem, M. S. M., et al. (2020). Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. Processes, 8(2), 128. [Link]

Sources

An In-Depth Technical Guide to 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-: Discovery, History, and Scientific Significance

Abstract

This technical guide provides a comprehensive overview of 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, a significant monoterpenoid commonly known as pyranoid linalool oxide. Addressed to researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development, this document delves into the historical context of its discovery, its natural occurrence and biosynthesis, and the evolution of its chemical synthesis. Furthermore, this guide details its physicochemical properties, stereochemical diversity, and a range of documented biological activities. The content is structured to offer not just a recitation of facts, but a deeper understanding of the scientific journey and the practical applications of this versatile molecule.

Introduction: Unveiling a Key Aroma Compound

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, a heterocyclic organic compound, is a prominent member of the linalool oxide family. These compounds are oxygenated derivatives of the widely occurring terpene alcohol, linalool.[1] While existing in multiple isomeric forms, the pyranoid structure is particularly noted for its contribution to the aromatic profiles of numerous plants and its emerging biological significance.[2] Its scent is often described as floral, with nuances that distinguish it from its furanoid counterpart.[2] This guide will trace the scientific path from the initial studies of linalool's oxidation to the contemporary understanding of the pyranoid linalool oxide's synthesis, biosynthesis, and functional roles.

Nomenclature and Stereochemistry: A Molecule of Many Faces

The complexity of 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- begins with its nomenclature. While its systematic IUPAC name precisely defines its structure, it is more commonly referred to in scientific literature and industry as linalool oxide pyranoid .[3] Further adding to its complexity is its stereochemistry. The molecule possesses chiral centers, leading to the existence of several stereoisomers, including cis and trans diastereomers, each of which can exist as a pair of enantiomers.[4] This stereochemical diversity is crucial as different isomers can exhibit distinct aromatic properties and biological activities.

Discovery and Historical Milestones: A Journey from Precursor to Product

The history of 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- is intrinsically linked to its precursor, linalool. While linalool was a known component of essential oils for a considerable time, its industrial synthesis became more established in the mid-20th century.[5] The investigation into the oxidation products of linalool, both through autoxidation and deliberate chemical reactions, paved the way for the discovery of its oxides.

Early studies on the air oxidation of linalool revealed the formation of various derivatives, highlighting the terpene's reactivity.[1][6] A significant advancement in the deliberate synthesis and characterization of linalool oxides was reported by Klein et al.[4] Their work detailed the treatment of linalool with peracetic acid, which resulted in a mixture of both the furanoid and pyranoid isomers.[4] This research provided a foundational method for accessing these compounds and facilitated their further study. The subsequent development of more refined synthetic and analytical techniques has allowed for the isolation and characterization of individual stereoisomers, enabling a deeper understanding of their specific properties.[4]

Natural Occurrence and Biosynthesis: Nature's Synthetic Strategy

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- is a naturally occurring volatile compound found in a variety of plants, including kiwifruit (Actinidia species) and tea (Camellia sinensis).[7] Its presence contributes to the characteristic floral and fruity aromas of these plants.

The biosynthesis of linalool oxides in plants is an intricate enzymatic process. It begins with the precursor, linalool, which is synthesized from geranyl diphosphate (GPP). The key step in the formation of the oxides is the oxidation of linalool, a reaction often catalyzed by cytochrome P450 monooxygenases.[7] These enzymes facilitate the epoxidation of the 6,7-double bond of linalool to form an unstable intermediate, 6,7-epoxylinalool. This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group at the C3 position attacks the epoxide, leading to the formation of the six-membered pyran ring of linalool oxide.

Caption: Simplified biosynthetic pathway of pyranoid linalool oxide from geranyl diphosphate.

Chemical Synthesis: From Laboratory to Industrial Scale

The chemical synthesis of 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- has been extensively explored, driven by its demand in the flavor and fragrance industries. The most common approach involves the controlled oxidation of linalool.

A widely employed method utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, to epoxidize the 6,7-double bond of linalool.[4] This is followed by an acid-catalyzed intramolecular cyclization to yield a mixture of furanoid and pyranoid linalool oxides. The ratio of these isomers can be influenced by the reaction conditions.

More recently, biocatalytic methods using enzymes like lipases have been developed for the synthesis of linalool oxides. These enzymatic processes are often favored for producing "natural" flavor and fragrance ingredients and can offer high selectivity under mild conditions.